molecular formula C21H21N5O3 B2962391 (E)-1-(2-cyanophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941941-29-3

(E)-1-(2-cyanophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2962391
CAS No.: 941941-29-3
M. Wt: 391.431
InChI Key: ORQPVVCHAIGPBV-NCELDCMTSA-N
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Description

(E)-1-(2-cyanophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been used in the synthesis of tetrahydro‐quinazoline derivatives, involving ureidoalkylation and α‐amidoalkylation reactions, which have potential applications in affecting the central nervous system and cardiovascular system (Pandey et al., 2008).
  • Research on quinazoline compounds with ethoxymethylenemalonic acid derivatives has led to the discovery of different cyclization products, indicating the compound's role in complex chemical transformations (Deady et al., 1989).
  • The compound has also been part of studies on the synthesis of new heterocyclic derivatives incorporating coumarin-2-one moiety, showcasing its versatility in creating multifunctional chemical entities (Int, 2019).

Biological Applications and Evaluations

  • Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines, demonstrating the compound's potential in developing new therapeutic agents (Perković et al., 2016).
  • The compound has been utilized in the design, synthesis, and evaluation of DNA-binding activities of N-alkyl(anilino)quinazoline derivatives, indicating its role in the development of potential DNA intercalative agents (Garofalo et al., 2010).

Environmental and Material Science Applications

  • Co-sensitization with near-IR absorbing cyanine dye to improve photoelectric conversion of dye-sensitized solar cells is another innovative application, where the compound's derivatives have been explored to enhance the efficiency of solar cells (Wu et al., 2009).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-cyanophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-cyanobenzaldehyde with 3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one followed by the addition of urea. The reaction is carried out under reflux in the presence of a catalyst and a solvent.", "Starting Materials": [ "2-cyanobenzaldehyde", "3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "urea", "catalyst", "solvent" ], "Reaction": [ "Step 1: Dissolve 2-cyanobenzaldehyde and 3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one in a suitable solvent.", "Step 2: Add a catalytic amount of catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Add urea to the reaction mixture and continue heating under reflux for several more hours.", "Step 5: Cool the reaction mixture and isolate the product by filtration or extraction.", "Step 6: Purify the product by recrystallization or chromatography." ] }

CAS No.

941941-29-3

Molecular Formula

C21H21N5O3

Molecular Weight

391.431

IUPAC Name

1-(2-cyanophenyl)-3-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C21H21N5O3/c1-2-29-13-7-12-26-19(16-9-4-6-11-18(16)24-21(26)28)25-20(27)23-17-10-5-3-8-15(17)14-22/h3-6,8-11H,2,7,12-13H2,1H3,(H2,23,25,27)

InChI Key

ORQPVVCHAIGPBV-NCELDCMTSA-N

SMILES

CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3C#N

solubility

not available

Origin of Product

United States

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